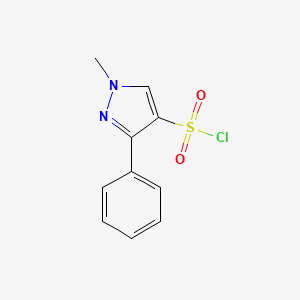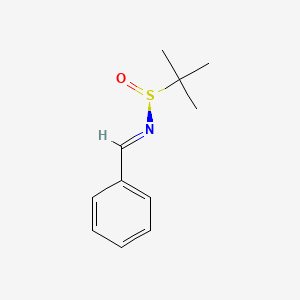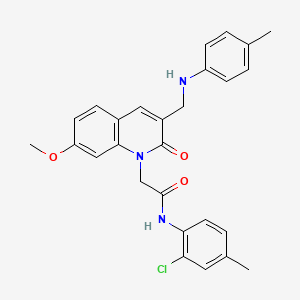![molecular formula C17H17ClF3N5O B2845241 N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea CAS No. 478262-19-0](/img/structure/B2845241.png)
N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea” is a chemical compound with the linear formula C15H9ClF6N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H9ClF6N2O . The CAS Number is 370-51-4 and its Molecular Weight is 382.695 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are represented by its linear formula C15H9ClF6N2O, its CAS Number 370-51-4, and its Molecular Weight 382.695 .Applications De Recherche Scientifique
Urea-Based TRPV1 Antagonists
N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a compound closely related to N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea, has been studied as a potent urea-based TRPV1 antagonist. It shows effectiveness in alleviating chronic pain in rats. Novel analogs have been developed to enrich the structural types of urea-based TRPV1 antagonists, leading to compounds with improved pharmacological profiles (Nie et al., 2020).
Airborne Analyte Detection
4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ), another compound similar to N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea, has been used as a reagent for detecting mono- and diisocyanates in air samples. This demonstrates the potential application of such compounds in environmental monitoring and safety (Vogel & Karst, 2002).
Rho Kinase Inhibition
A scalable synthesis process has been established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound structurally related to N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea, which acts as a Rho kinase inhibitor. This highlights its potential use in treating central nervous system disorders (Wei et al., 2016).
Antiviral Properties
Urea/thiourea derivatives of compounds structurally related to N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea have shown potential as tobacco mosaic virus (TMV) inhibitors. This indicates the usefulness of these derivatives in developing antiviral agents (Nagalakshmamma et al., 2020).
Biological Activity Evaluation
The synthesis and biological activity evaluation of urea, thiourea, sulfonamide, and carbamate derivatives of related compounds suggest diverse biological activities, including antimicrobial and antioxidant properties. This underlines the broad spectrum of potential applications of these compounds in pharmacology (Chandrasekhar et al., 2019).
Biosynthesis and Identification of Metabolites
The biosynthesis and identification of N-oxide/N-glucuronide metabolites of related compounds have been described, highlighting their potential applications in the development of novel antidepressants (Uldam et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N5O/c18-14-9-11(17(19,20)21)10-23-15(14)26-7-5-25(6-8-26)13-3-1-12(2-4-13)24-16(22)27/h1-4,9-10H,5-8H2,(H3,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCHYCAHDKCEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)N)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845159.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2845162.png)

![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride](/img/structure/B2845165.png)



![5-(2-Methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2845173.png)
![N'-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2845174.png)
![N-[2-(1-butylbenzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2845175.png)
![8-((2,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845176.png)
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B2845180.png)
